molecular formula C12H13F2NO B8520678 1-(3,4-Difluorobenzyl)piperidin-4-one

1-(3,4-Difluorobenzyl)piperidin-4-one

Cat. No.: B8520678
M. Wt: 225.23 g/mol
InChI Key: GCESXDYPBVNSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorobenzyl)piperidin-4-one is a fluorinated heterocyclic compound featuring a piperidin-4-one core substituted with a 3,4-difluorobenzyl group at the nitrogen atom. The presence of fluorine atoms at the 3- and 4-positions of the benzyl ring enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a promising scaffold in medicinal chemistry for targeting enzymes and receptors .

Properties

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

1-[(3,4-difluorophenyl)methyl]piperidin-4-one

InChI

InChI=1S/C12H13F2NO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7H,3-6,8H2

InChI Key

GCESXDYPBVNSRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The bis(arylidene) derivatives (e.g., 3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one) demonstrate antifungal activity due to extended conjugation and halogenated aromatic systems, which enhance membrane penetration . In contrast, mono-substituted analogs like this compound may exhibit narrower bioactivity profiles but improved synthetic accessibility . HDAC inhibition has been reported for piperidin-4-one derivatives with thioether-linked pyrimidine moieties (e.g., compound 6l in ), suggesting that the 3,4-difluorobenzyl group could modulate binding affinity in similar targets.

Crystallographic and Conformational Insights: Crystal structures of related compounds (e.g., (3E,5E)-1-benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one) reveal planar conformations with dihedral angles between aromatic rings and the piperidinone core, influencing packing efficiency and solubility .

Physicochemical Properties: Fluorination generally increases lipophilicity (logP) and metabolic stability. For instance, 1-(3-Fluorobenzyl)piperidin-4-one (logP ≈ 2.1) is more lipophilic than its non-fluorinated counterpart, enhancing blood-brain barrier permeability . The 3,4-difluoro substitution in the target compound is expected to further elevate logP, favoring CNS-targeted applications.

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